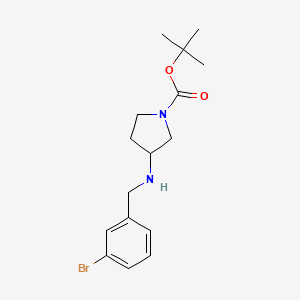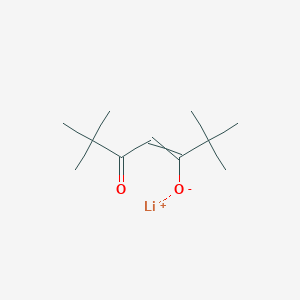
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate ligand, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate typically involves the reaction of lithium hydroxide or lithium carbonate with 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-ol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and reactors ensures consistent quality and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The ligand can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds.
Applications De Recherche Scientifique
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in industrial processes, such as the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins, leading to various biochemical effects. The ligand structure also contributes to the compound’s overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Barium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Dysprosium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Lanthanum 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Copper 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
Uniqueness
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is unique due to the presence of the lithium ion, which imparts specific chemical and physical properties not found in similar compounds with different metal ions. The lithium ion’s small size and high charge density contribute to the compound’s reactivity and stability, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H19LiO2 |
|---|---|
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
lithium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
Clé InChI |
YGUDQHNOEYNYSP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
![Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B12449273.png)
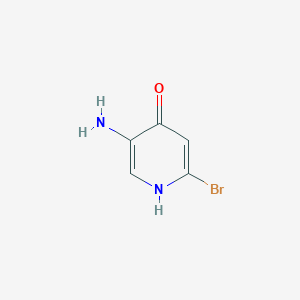
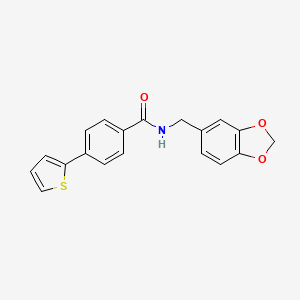
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
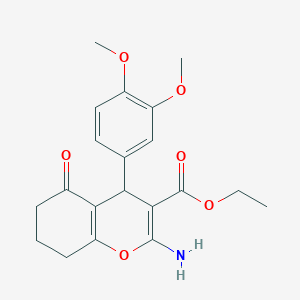
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)

![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
